4,4'-(Phenazine-5,10-diyl)dibenzonitrile

説明

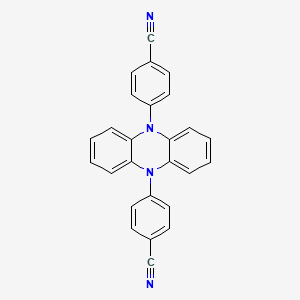

4,4'-(Phenazine-5,10-diyl)dibenzonitrile (pBN) is a thermally activated delayed fluorescence (TADF) emitter with a symmetrical acceptor–donor–acceptor (A–D–A) molecular architecture. Its structure comprises a central phenazine-5,10-diyl donor core flanked by two para-substituted benzonitrile acceptor units . This design minimizes the singlet–triplet energy gap (ΔEST) through spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), enabling efficient reverse intersystem crossing (RISC) .

Key photophysical properties of pBN include:

- ΔEST: 21.5 ± 0.4 meV (174 ± 3 cm⁻¹), derived from temperature-dependent luminescence data .

- Photoluminescence Quantum Yield (PLQY): 35.2% in the solid state .

- Emission Wavelength: Solvent-dependent, ranging from 562 nm (toluene) to 660 nm (dichloromethane) .

- Electroluminescence Performance: External quantum efficiency (EQE) of 5–8% in OLED devices .

pBN exhibits strong TADF behavior in both solid-state and solution phases, attributed to its optimized donor–acceptor overlap and low ΔEST .

特性

IUPAC Name |

4-[10-(4-cyanophenyl)phenazin-5-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N4/c27-17-19-9-13-21(14-10-19)29-23-5-1-2-6-24(23)30(26-8-4-3-7-25(26)29)22-15-11-20(18-28)12-16-22/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWKRDLSZRRJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3N2C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) typically involves the reaction of phenazine derivatives with benzonitrile derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

化学反応の分析

Types of Reactions

4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) can undergo various chemical reactions, including:

Oxidation: The phenazine core can be oxidized under specific conditions to form different oxidation states.

Reduction: The compound can be reduced to form different reduced states of the phenazine core.

Substitution: The benzonitrile groups can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenazine core can lead to the formation of phenazine-5,10-dioxide derivatives, while reduction can yield phenazine-5,10-dihydro derivatives .

科学的研究の応用

Photophysical Properties and TADF Applications

Thermally Activated Delayed Fluorescence (TADF)

The compound exhibits notable TADF characteristics, which are crucial for organic light-emitting diodes (OLEDs). TADF materials can harvest triplet excitons for light emission, enhancing the efficiency of OLEDs. The energy gap () of pBN is approximately 0.10 eV, making it an effective candidate for TADF applications. The photoluminescence properties of pBN have been extensively studied, showing strong emission in the solid state with a maximum at 562 nm in toluene solution .

Comparison with Related Compounds

Research has shown that slight modifications in the molecular structure of phenazine derivatives significantly influence their TADF properties. For instance, compounds like 3,3'-(phenazine-5,10-diyl)dibenzonitrile exhibit weaker TADF characteristics compared to pBN . This highlights the importance of molecular design in optimizing photophysical performance for practical applications.

Synthesis and Structural Insights

Synthesis Techniques

The synthesis of pBN typically involves arylation techniques that yield high purity and yield rates (65-78%). Characterization methods such as NMR and mass spectrometry confirm the identity and purity of the synthesized compounds . The structural integrity is crucial for maintaining the desired photophysical properties.

Structural Characteristics

The compound features a central phenazine core flanked by two benzonitrile moieties. This arrangement facilitates effective charge transfer between the donor (phenazine) and acceptor (benzonitrile) units, which is essential for its luminescent properties .

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of phenazine derivatives. While pBN itself has not been directly tested for antimicrobial activity, related compounds with similar structures have shown promising results against various pathogens . The exploration of phenazine derivatives in drug design continues to be an area of active research.

Potential in Antiparasitic Drug Development

The phenazine scaffold is being investigated for its ability to combat protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. Compounds derived from phenazine structures have demonstrated significant antiparasitic activity, suggesting that pBN could serve as a lead compound or a structural template in developing new antiparasitic agents .

Case Studies and Research Findings

作用機序

The mechanism of action of 4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) involves its ability to participate in electron transfer processes. The phenazine core can act as an electron donor or acceptor, facilitating redox reactions. This property is particularly useful in organic electronics, where the compound can be used to transport charge carriers .

類似化合物との比較

Comparison with Similar Compounds

pBN is compared to two structurally related compounds: 3,3'-(phenazine-5,10-diyl)dibenzonitrile (mBN) and 4,4'-(phenazine-5,10-diyl)bis([1,1'-biphenyl]-4-carbonitrile) (BPN) . Key differences in molecular design and photophysical properties are outlined below.

Structural Variations

Photophysical Properties

Key Findings

Para vs. Meta Substitution: The para-substitution in pBN maximizes donor–acceptor orbital overlap, enabling efficient TADF. In contrast, mBN’s meta-substitution disrupts conjugation, reducing ΔEST to <10 meV and weakening TADF . Emission spectra of pBN and mBN are broad and solvent-dependent, indicative of charge-transfer (CT) states. BPN, however, shows vibronic fine structure, suggesting localized excited (LE) states .

Biphenyl Extension (BPN): BPN’s biphenyl acceptors increase steric hindrance and reduce donor–acceptor interaction, eliminating TADF. Its emission is dominated by LE states, with minimal solvent dependence .

Thermal Stability :

- All three compounds exhibit high melting points (>280°C), making them suitable for sublimation-based OLED fabrication .

Case Studies in Molecular Design

- Isomeric TADF Emitters: Studies on isomers like NTPZ and TNPZ (dibenzo[a,c]phenazine derivatives) reveal that donor–acceptor positioning significantly impacts RISC rates and EQE. For example, NTPZ exhibits faster RISC and higher EQE than TNPZ due to optimized orbital overlap . This underscores the importance of substitution patterns in pBN’s superior TADF performance.

Benzonitrile vs. Biphenyl Acceptors : The replacement of benzonitrile with biphenyl groups in BPN highlights the sensitivity of TADF to acceptor strength and conjugation length .

生物活性

4,4'-(Phenazine-5,10-diyl)dibenzonitrile, commonly referred to as pBN, is a compound of significant interest in the fields of organic electronics and photonics due to its unique luminescent properties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

The chemical structure of this compound features a phenazine core linked to two benzonitrile groups. This configuration is crucial for its electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H14N4 |

| Molecular Weight | 350.37 g/mol |

| Solubility | Soluble in organic solvents (e.g., THF, toluene) |

Anticancer Properties

Recent studies have indicated that pBN exhibits anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that involve the induction of apoptosis and modulation of cell cycle progression. For instance, research demonstrated that pBN effectively reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing oxidative stress and disrupting mitochondrial function .

The biological activity of pBN can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : pBN induces ROS production, leading to oxidative stress in cancer cells, which is a well-known pathway for triggering apoptosis.

- Inhibition of Key Signaling Pathways : The compound has been reported to interfere with pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation .

- DNA Interaction : Preliminary data suggests that pBN may intercalate into DNA, disrupting replication and transcription processes .

Case Studies

-

Study on MCF-7 Cells :

- Objective : To evaluate the cytotoxic effects of pBN on human breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of pBN. Cell viability was assessed using an MTT assay.

- Results : A dose-dependent reduction in cell viability was observed, with significant effects noted at concentrations above 10 µM. Apoptotic markers were elevated in treated cells.

-

Study on A549 Cells :

- Objective : To investigate the effects of pBN on lung cancer cells.

- Methodology : A549 cells were exposed to pBN, followed by analysis of ROS levels and cell cycle distribution.

- Results : Increased ROS levels were detected alongside a G2/M phase arrest, indicating that pBN disrupts normal cell cycle progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of pBN, it is useful to compare it with related compounds:

| Compound | Anticancer Activity | Mechanism of Action |

|---|---|---|

| 3,3'-(Phenazine-5,10-diyl)dibenzonitrile (mBN) | Moderate | Primarily through ROS generation |

| 4',4''-(Phenazine-5,10-diyl)bis(biphenyl-4-carbonitrile) (BPN) | Low | Conventional fluorescence; less cytotoxicity |

Q & A

Q. What are the established synthetic routes for 4,4'-(Phenazine-5,10-diyl)dibenzonitrile?

The compound is synthesized via Buchwald–Hartwig coupling of dihydrophenazine (reduced from phenazine) with 4-bromobenzonitrile. Derivatives like pBN, mBN, and BPN are formed by varying the bromo-substituted benzonitrile precursors. Yields range from 65% to 78%, with purification achieved via column chromatography. Characterization involves 1H NMR, mass spectrometry, combustion analysis, and single-crystal X-ray diffraction to confirm purity and structure .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

Key methods include:

- 1H NMR for verifying substituent positions and aromatic proton environments.

- Mass spectrometry for molecular weight confirmation.

- Combustion analysis to validate elemental composition.

- Single-crystal X-ray diffraction for unambiguous structural determination, especially for derivatives like pBN and BPN .

Q. What are the key physicochemical properties of this compound?

The compound exhibits:

- Thermally activated delayed fluorescence (TADF) due to its rigid phenazine core and nitrile substituents.

- High thermal stability (decomposition temperatures >300°C).

- Solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for device fabrication .

Advanced Research Questions

Q. How do structural modifications at the phenazine core influence electronic and thermal properties?

Substituent position (para vs. meta) and extended conjugation (e.g., biphenyl groups in BPN) significantly impact properties:

- Para-substituted derivatives (pBN) show enhanced π-stacking and higher TADF efficiency due to reduced singlet-triplet energy gaps (ΔEST < 0.3 eV).

- Biphenyl-extended derivatives (BPN) exhibit redshifted emission spectra (~50 nm shift) and improved charge mobility in organic electronics .

| Derivative | ΔEST (eV) | Emission λmax (nm) | Thermal Stability (°C) |

|---|---|---|---|

| pBN | 0.28 | 480 | 310 |

| mBN | 0.35 | 460 | 290 |

| BPN | 0.22 | 530 | 320 |

Data derived from thermally activated delayed fluorescence studies .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR splitting or mass fragments) require:

- Cross-validation using complementary techniques (e.g., X-ray crystallography to resolve ambiguous NMR assignments).

- Computational modeling (DFT or TD-DFT) to predict spectroscopic signatures and reconcile experimental observations.

- Ensuring sample purity via repeated recrystallization or sublimation .

Q. What theoretical frameworks guide the design of phenazine-based materials for optoelectronic applications?

Q. What experimental design strategies optimize the synthesis of derivatives?

Factorial design evaluates critical parameters:

- Catalyst loading (0.1–0.5 mol% Pd).

- Temperature (100–120°C).

- Reaction time (12–24 hrs). Statistical analysis (e.g., ANOVA) identifies optimal conditions for yield and purity, reducing trial-and-error approaches .

Emerging Methodologies

Q. How can AI and machine learning enhance research on phenazine derivatives?

- Predictive synthesis planning : AI models trained on reaction databases (e.g., Reaxys) propose novel routes or optimize existing protocols.

- Real-time process control : AI adjusts reaction parameters (e.g., temperature, stirring rate) during synthesis based on in-situ spectroscopy data.

- High-throughput screening : Machine learning identifies structure-property relationships across derivatives, accelerating material discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。